molecular formula C41H48N5O8P B1518644 7-Deaza-2'-deoxyxanthosine cep

7-Deaza-2'-deoxyxanthosine cep

Cat. No.: B1518644
M. Wt: 769.8 g/mol
InChI Key: WJYJFCCOLIJGAT-JNTXQERPSA-N
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Description

Contextualization within Modified Nucleoside and Nucleotide Analogues

Nucleoside analogues are synthetic compounds that structurally resemble the natural nucleosides (adenosine, guanosine (B1672433), cytidine, thymidine (B127349), and uridine) that constitute the building blocks of DNA and RNA. numberanalytics.com These synthetic variants feature deliberate modifications to either the sugar moiety or the nucleobase. numberanalytics.comnih.govrsc.org The purpose of these alterations is to introduce specific chemical or physical properties, such as enhanced stability, altered base-pairing capabilities, or the ability to act as probes for biological processes. frontiersin.orgmdpi.com

7-Deaza-2'-deoxyxanthosine (B1244124) (also referred to as 7-deaza-dX) belongs to the class of base-modified nucleoside analogues. Specifically, it is a 7-deazapurine, a structural isomer of the natural purine (B94841) nucleoside 2'-deoxyxanthosine (B1596513). The defining modification in the 7-deaza family of purine analogues is the substitution of the nitrogen atom at the 7th position of the purine ring with a carbon atom. tandfonline.comscispace.com This seemingly subtle change from a nitrogen to a carbon-hydrogen group fundamentally alters the electronic properties and hydrogen-bonding potential of the nucleobase's major groove edge. nih.gov

A critical consequence of this modification is the enhanced stability of the N-glycosylic bond. The natural nucleoside, 2'-deoxyxanthosine, is characterized by an extremely labile glycosylic bond that is prone to spontaneous hydrolysis under physiological conditions. tandfonline.comseela.net In contrast, the C-glycosidic linkage in 7-Deaza-2'-deoxyxanthosine is highly resistant to this acid-catalyzed cleavage. tandfonline.comseela.netwiley.com This stability is attributed to the fact that the hydrolytic mechanism likely requires the initial protonation of the N-7 position, an atom that is absent in the 7-deaza analogue. scispace.com This robustness makes 7-Deaza-2'-deoxyxanthosine a far more suitable building block for the synthesis of stable, modified oligonucleotides for various research applications. tandfonline.com

Property2'-Deoxyxanthosine (Natural)7-Deaza-2'-deoxyxanthosine (Analogue)
Ring Structure Purine7-Deazapurine (Pyrrolo[2,3-d]pyrimidine)
Atom at Position 7 Nitrogen (N)Carbon (CH)
Glycosylic Bond Stability Highly labile, prone to acid hydrolysis tandfonline.comseela.netStable against acid hydrolysis tandfonline.comseela.netwiley.com
Suitability for Oligonucleotide Synthesis Limited due to instability tandfonline.comHigh, due to stability tandfonline.comwiley.com

Significance in Chemical Biology and Nucleic Acid Chemistry

The unique properties of 7-Deaza-2'-deoxyxanthosine have established its importance as a specialized tool in chemical biology and nucleic acid chemistry. Its primary significance lies in its application in the study and construction of nucleic acid structures with non-standard functions.

Formation of DNA Triple Helices: A major application of 7-Deaza-2'-deoxyxanthosine is in the formation of DNA triple helices. It has been identified as a purine analogue of thymidine that can form a stable dzaX:A-T triplet. oup.comoup.com Oligonucleotides containing 7-Deaza-2'-deoxyxanthosine have been shown to bind with high affinity to the polypurine strand of target DNA in an anti-parallel orientation. oup.comoup.com This is particularly significant because these modified oligonucleotides can form stable triplexes under physiological conditions where oligonucleotides containing the standard G and T bases may fail to bind, potentially due to the formation of competing G-quartet secondary structures. oup.comoup.com The replacement of thymine (B56734) with 7-deaza-xanthine, which has a pKa of 7.3, allows for effective triplet formation at neutral pH. oup.com

Probing DNA-Protein and DNA-Enzyme Interactions: The major and minor grooves of the DNA double helix present a landscape of hydrogen bond donors and acceptors that are critical for recognition by proteins and enzymes. biosyn.comglenresearch.com The replacement of the N-7 atom of a purine with a C-H group, as in 7-Deaza-2'-deoxyxanthosine, eliminates a key hydrogen bond acceptor site in the major groove. nih.gov This modification allows researchers to probe the importance of this specific interaction for the function of DNA-binding enzymes such as polymerases, restriction enzymes, and reverse transcriptases. biosyn.comglenresearch.com

Expanding the Genetic Alphabet and Base Pairing: 7-Deaza-2'-deoxyxanthosine can participate in non-standard base pairing. For instance, it has been shown to form a base pair with a 2,4-diaminopyrimidine (B92962) nucleoside analogue. biosyn.comglenresearch.com This ability to form novel, stable base pairs is crucial for the field of synthetic biology, where efforts are underway to expand the genetic code beyond the canonical A-T and G-C pairs.

Oligonucleotide Synthesis and Functionalization: The stability of 7-Deaza-2'-deoxyxanthosine has enabled its successful incorporation into DNA oligonucleotides using established methods like phosphonate (B1237965) and phosphoramidite (B1245037) chemistry. tandfonline.comwiley.comnih.gov Furthermore, the 7-position, now a carbon, allows for further derivatization. For example, halogenated derivatives such as 7-bromo- and 7-iodo-7-deaza-2'-deoxyxanthosine have been synthesized. tandfonline.comnih.gov These halogenated analogues are expected to form even stronger and more stable triplex structures, further enhancing their utility in nucleic acid chemistry. seela.netwiley.com

Properties

Molecular Formula

C41H48N5O8P

Molecular Weight

769.8 g/mol

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C41H48N5O8P/c1-27(2)46(28(3)4)55(52-24-10-22-42)54-35-25-37(45-23-21-34-38(45)43-40(48)44-39(34)47)53-36(35)26-51-41(29-11-8-7-9-12-29,30-13-17-32(49-5)18-14-30)31-15-19-33(50-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H2,43,44,47,48)/t35-,36+,37+,55?/m0/s1

InChI Key

WJYJFCCOLIJGAT-JNTXQERPSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C5NC(=O)NC6=O

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C5NC(=O)NC6=O

Origin of Product

United States

Synthetic Methodologies for 7 Deaza 2 Deoxyxanthosine and Its Derivatives

Chemical Synthesis Pathways of the 7-Deazapurine Moiety

The construction of the 7-deaza-2'-deoxyxanthosine (B1244124) core involves the synthesis of the pyrrolo[2,3-d]pyrimidine heterocyclic system and its subsequent coupling to a deoxyribose sugar.

Glycosylation Approaches for Pyrrolo[2,3-d]pyrimidine Derivatives

A key step in the synthesis of 7-deazapurine nucleosides is the glycosylation reaction, which involves the formation of the N-glycosidic bond between the pyrrolo[2,3-d]pyrimidine base and a deoxyribose sugar derivative. Various methods have been developed to achieve this transformation with high regio- and stereoselectivity.

One common approach is the nucleobase anion glycosylation . This method typically employs a protected 2-deoxy-erythro-pentofuranosyl chloride and a silylated pyrrolo[2,3-d]pyrimidine derivative. researchgate.net The reaction is generally regioselective for the pyrrole (B145914) nitrogen (N-7) and stereoselective for the formation of the desired β-anomer. researchgate.net The use of peracylated ribose derivatives has been shown to overcome some of the earlier difficulties reported in these glycosylation reactions. benthamdirect.combenthamscience.com

The Silyl-Hilbert-Johnson reaction and related Vorbrüggen conditions are also widely used. benthamdirect.combenthamscience.comacs.org These methods involve the reaction of a silylated heterocyclic base with a protected sugar derivative, typically an acylated sugar, in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.org The efficiency of the glycosylation of 6-chloro-7-deazapurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose has been demonstrated. acs.orgnih.gov

Other glycosylation techniques that have been explored for the synthesis of 7-deazapurine nucleosides include the Schiff base procedure, the fusion reaction, and metal salt procedures. benthamdirect.combenthamscience.com

Deamination/Demethylation Routes

Deamination is a crucial step in converting 7-deaza-2'-deoxyspongosine analogues into 7-deaza-2'-deoxyxanthosine derivatives. This transformation is typically achieved by treating the starting nucleoside with sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as aqueous acetic acid. tandfonline.comtandfonline.com This process converts the exocyclic amino group at the C4 position of the pyrrolo[2,3-d]pyrimidine ring into a carbonyl group, yielding the xanthine (B1682287) analogue.

In some synthetic pathways, demethylation is also a necessary step. For instance, if a methoxy (B1213986) group is present as a precursor to the hydroxyl group on the purine (B94841) ring, it can be cleaved using reagents like trimethylsilyl chloride and sodium iodide or by refluxing with 2N sodium hydroxide. tandfonline.com

Synthesis of Functionalized 7-Deaza-2'-deoxyxanthosine Derivatives

Functionalization of the 7-deaza-2'-deoxyxanthosine core, particularly at the 7-position of the pyrrolo[2,3-d]pyrimidine ring, allows for the introduction of various chemical moieties that can modulate the properties of the resulting nucleoside and the oligonucleotides into which it is incorporated.

Preparation of 7-Halogenated Analogues (e.g., 7-Bromo, 7-Iodo)

The introduction of halogen atoms at the C7 position of the 7-deazapurine ring provides versatile synthetic handles for further modifications. The synthesis of 7-bromo- and 7-iodo-7-deaza-2'-deoxyxanthosine has been reported. tandfonline.comtandfonline.comnih.gov These halogenated analogues are typically prepared from the corresponding halogenated 7-deaza-2'-deoxyspongosine precursors. tandfonline.comtandfonline.com The synthesis involves the deamination of the halogenated 7-deaza-2'-deoxyspongosines using sodium nitrite in acetic acid, followed by demethylation. tandfonline.com These 7-halogenated derivatives serve as key intermediates for the synthesis of other functionalized analogues via cross-coupling reactions. researchgate.net

Starting MaterialReagentsProductReference
7-Bromo-7-deaza-2'-deoxyspongosinei) NaNO₂, aq. AcOH; ii) 2N NaOH7-Bromo-7-deaza-2'-deoxyxanthosine tandfonline.comtandfonline.com
7-Iodo-7-deaza-2'-deoxyspongosinei) NaNO₂, aq. AcOH; ii) 2N NaOH7-Iodo-7-deaza-2'-deoxyxanthosine tandfonline.comtandfonline.com

Synthesis of Alkynylated Derivatives for Fluorescence Applications

The introduction of alkynyl groups at the 7-position of 7-deazapurines can impart fluorescent properties to the nucleoside. researchgate.net These alkynylated derivatives are valuable as fluorescent probes in various biological applications. The synthesis of these compounds is typically achieved through a Sonogashira cross-coupling reaction . researchgate.netseela.netscholaris.ca This palladium-catalyzed reaction couples a terminal alkyne with a 7-halogenated 7-deazapurine nucleoside, such as 7-iodo-7-deaza-2'-deoxyadenosine. researchgate.net The resulting 7-alkynyl-7-deazapurine nucleosides often exhibit strong fluorescence with large Stokes shifts. researchgate.net The fluorescence properties can be tuned by varying the substituent on the alkyne. researchgate.net For example, electron-donating groups on the alkyne tend to increase fluorescence, while electron-withdrawing groups can reduce it. researchgate.net

Phosphoramidite (B1245037) Synthesis for Oligonucleotide Incorporation (e.g., 7-Deaza-2'-deoxyxanthosine CEP)

For the incorporation of 7-deaza-2'-deoxyxanthosine and its derivatives into oligonucleotides using automated solid-phase synthesis, they must be converted into their corresponding phosphoramidite building blocks. tandfonline.comtandfonline.comnih.gov The phosphoramidite method is a highly efficient and widely used technique for oligonucleotide synthesis. danaher.comumich.edusemanticscholar.org

The synthesis of a 7-deaza-2'-deoxyxanthosine phosphoramidite involves several key steps:

Protection of functional groups: The exocyclic functional groups of the nucleobase and the 5'-hydroxyl group of the deoxyribose must be protected. For 7-deaza-2'-deoxyxanthosine, protecting groups such as the 2-(4-nitrophenyl)ethyl (NPE) group have been found to be suitable for the nucleobase. researchgate.netnih.gov The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group. nih.gov

Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety. nih.gov This creates the final phosphoramidite monomer, often referred to as a cyanoethyl phosphoramidite (CEP).

Strategies for Nucleobase Protection During Synthesis

The effective synthesis of oligonucleotides containing 7-deaza-2'-deoxyxanthosine hinges on the appropriate selection of protecting groups for the 7-deazaxanthine moiety. nih.gov The choice of these groups is critical to prevent unwanted side reactions during the automated solid-phase synthesis. umich.edu Research has shown that not all protecting groups are universally applicable. For instance, while the allyl group is an excellent protecting group for the canonical 2'-deoxyxanthosine (B1596513), its removal with a Palladium(0) catalyst fails in the case of 7-deaza-2'-deoxyxanthosine. nih.govresearchgate.net Similarly, the diphenylcarbamoyl group has proven unsuitable due to its failed removal by ammonia. researchgate.net

A successful strategy involves the use of the 2-(4-nitrophenyl)ethyl (NPE) group. nih.govresearchgate.net This protecting group is effectively cleaved from the 7-deazaxanthine base via a β-elimination reaction using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netpeptide.com This specific combination of protecting group and deprotection condition allows for the successful preparation of oligonucleotides containing the modified base. nih.gov

Table 1: Protecting Group Suitability for Xanthine Analogues

Protecting Group 2'-Deoxyxanthosine 7-Deaza-2'-deoxyxanthosine Deprotection Method Outcome for 7-Deaza-2'-dX
Allyl Excellent Attempted Pd(0) catalyst Failed
Diphenylcarbamoyl Not specified Attempted Ammonia Failed
2-(4-Nitrophenyl)ethyl (NPE) Not specified Applicable DBU (β-elimination) Successful

Solid-Phase Oligonucleotide Synthesis Protocols

The incorporation of 7-deaza-2'-deoxyxanthosine into DNA strands is achieved through solid-phase oligonucleotide synthesis, a method invented by Bruce Merrifield. biotage.co.jpatdbio.com This technique relies on the sequential addition of protected nucleoside phosphoramidites to a growing chain attached to a solid support, typically controlled pore glass (CPG) or polystyrene. biotage.co.jprsc.org

For 7-deaza-2'-deoxyxanthosine, appropriately protected phosphoramidite building blocks are synthesized. nih.gov These monomers, like their canonical counterparts, are phosphitylated at the 3'-position to create the reactive phosphoramidite moiety necessary for coupling. atdbio.com The synthesis cycle involves several key steps:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid. atdbio.com

Coupling: The protected 7-deaza-2'-deoxyxanthosine phosphoramidite is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. biotage.co.jp

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles. atdbio.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution. atdbio.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. atdbio.com Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobase and the phosphate backbone) are removed to yield the final, purified oligonucleotide containing 7-deaza-2'-deoxyxanthosine. nih.govatdbio.com

Biocatalytic Approaches to Nucleoside Analogue Synthesis

Biocatalysis offers an alternative and often more efficient route to nucleoside analogues, leveraging the high selectivity of enzymes. nih.gov This approach is particularly valuable for synthesizing complex molecules like 7-deazapurine nucleosides.

Application of Nucleoside Phosphorylases and Deoxyribosyltransferases

Enzymes, particularly nucleoside phosphorylases (NPs) and deoxyribosyltransferases, are powerful tools for the synthesis of 7-deaza-2'-deoxyxanthosine and related analogues. nih.govresearchgate.net Purine nucleoside phosphorylase (PNP), especially from E. coli, has demonstrated significant utility in these enzymatic syntheses. seela.netsemanticscholar.org

One common method is transglycosylation , where the deoxyribose moiety is transferred from a donor deoxynucleoside (like 2'-deoxyguanosine (B1662781) or 2'-deoxycytidine) to the 7-deazapurine base. researchgate.netseela.net This reaction is catalyzed by PNP and provides an efficient route to the desired N9-2'-deoxy-β-D-ribonucleosides. seela.net While modern nucleoside-processing enzymes typically show perfect regioselectivity for glycosylation at the N9 position of purines, exceptions have been noted where "non-native" N7-isomers are formed, although this is less common. researchgate.netnih.gov

Another approach is a one-pot synthesis starting from 2-deoxy-D-ribose and the nucleobase. researchgate.net This method utilizes a cascade of three recombinant E. coli enzymes: ribokinase (RK), phosphopentomutase (PPM), and purine nucleoside phosphorylase (PNP). seela.netsemanticscholar.org This multi-enzyme system successfully produces the target nucleoside analogues. researchgate.netsemanticscholar.org

Phosphodeoxyribosyltransferases, which can be designed and engineered, represent another class of enzymes for this purpose. nih.govpasteur.fr These enzymes can switch the nucleobases attached to a deoxyribose monophosphate, providing a novel pathway for the synthesis of dNTP analogues. nih.gov

Table 2: Enzymatic Synthesis Methods for 7-Deazapurine Nucleosides

Method Key Enzymes Starting Materials Key Feature
Transglycosylation Purine Nucleoside Phosphorylase (PNP) Donor deoxynucleoside + 7-deazapurine base Transfer of deoxyribose moiety
One-Pot Cascade Ribokinase (RK), Phosphopentomutase (PPM), PNP 2-deoxy-D-ribose + 7-deazapurine base Multi-enzyme cascade synthesis
Base Switching Phosphodeoxyribosyltransferases Deoxyribonucleotide + analogue base Exchange of nucleobase

Development of In-Flow Synthesis Systems for Analogues

Recent advances have focused on developing continuous-flow systems for the synthesis of nucleosides, which can offer advantages in scalability and efficiency over traditional batch processing. nih.govresearchgate.net A general and scalable method for Brønsted acid-catalyzed nucleoside formation has been developed in a flow reaction format. researchgate.net This system allows for high reaction temperatures, enabling the use of mild Brønsted acids like pyridinium (B92312) triflates. researchgate.net

This technology has been successfully applied to a one-flow, multi-step synthesis of unprotected nucleosides. researchgate.net Such in-flow systems are part of a broader trend towards more step-efficient and environmentally sustainable preparation of high-value nucleoside analogues. rsc.org The integration of biocatalytic methods with flow technologies is an emerging area that holds significant promise for the future of nucleoside analogue production. nih.gov

Structural and Conformational Impact of 7 Deaza 2 Deoxyxanthosine in Nucleic Acids

Influence on Duplex and Triplex DNA Formation

The introduction of 7-deaza-2'-deoxyxanthosine (B1244124) into oligonucleotides has been shown to uniquely influence the stability and formation of both duplex and triplex DNA structures. The replacement of N-7 with a C-H group modifies the electronic charge pattern of the base and its pKa, which in turn affects its hydrogen bonding capabilities and stacking interactions within a helical structure.

Effects on DNA Triplex Stability and Third-Strand Binding Affinity

DNA triplexes are formed when a third strand of oligonucleotides binds in the major groove of a DNA duplex. nih.gov The stability of these structures is highly dependent on sequence, pH, and ionic conditions. 7-deaza-2'-deoxyxanthosine has been identified as a promising candidate for enhancing triplex formation, particularly in the anti-parallel motif.

In studies examining triple helix formation with a DNA target in the HER2 promoter, oligonucleotides containing 7-deaza-2'-deoxyxanthosine (dzaX) and 2'-deoxyguanosine (B1662781) were found to form stable anti-parallel triplexes. oup.comoup.com This is significant because under physiological conditions (pH 7.2, with K+ and Mg++), these modified oligonucleotides showed high affinity for the target sequence, whereas oligonucleotides containing the natural bases guanine (B1146940) and thymine (B56734) were unable to bind. oup.comoup.com The unique ability of dzaX to enhance triplex formation is highlighted by the observation that substituting 2'-deoxyguanosine with its 7-deaza analogue substantially decreased the capacity to form triple helices. oup.com

The pKa of the nucleobase is a critical factor in triplex stability. Xanthosine (B1684192) has a pKa of 5.3, meaning it is negatively charged at neutral pH. oup.com The substitution at the 7-position in 7-deaza-2'-deoxyxanthosine increases the pKa to 7.3, which may allow for the formation of dzaX:A-T triplets at physiological pH. oup.com Furthermore, the incorporation of other 7-deaza purines, such as 7-chloro-7-deaza-2'-deoxyguanosine, has been shown to increase triplex stability by decreasing the self-association of the triplex-forming oligonucleotide. nih.gov

Table 1: Effect of 7-Deaza-2'-deoxyxanthosine on Triplex DNA Formation
Oligonucleotide CompositionBinding to Target DNA at Physiological Conditions (pH 7.2, K+, Mg++)Reference
Containing 2'-deoxyguanosine and 7-deaza-2'-deoxyxanthosine (dzaX)High Affinity oup.comoup.com
Containing 2'-deoxyguanosine and Thymidine (B127349) (T)No Binding oup.comoup.com
Containing 7-deaza-2'-deoxyguanosine (B613789)Substantially Decreased Capacity oup.com

Non-Canonical Base Pairing Interactions

The modification at the 7-position of the purine (B94841) ring allows 7-deaza-2'-deoxyxanthosine to participate in non-standard, or non-canonical, base pairing interactions. These interactions are crucial for expanding the genetic alphabet and for the design of novel nucleic acid structures.

Formation of Non-Standard Base Pairs with Nucleoside Analogues (e.g., 2,4-Diaminopyrimidine)

Research has shown that 7-deaza-2'-deoxyxanthosine can form a non-standard base pair with nucleoside analogues such as 2,4-diaminopyrimidine (B92962). glenresearch.com This capability opens up possibilities for creating novel base pairs with altered hydrogen bonding patterns, which can be exploited in various molecular biology and nanotechnology applications.

Base Pairing Studies with Canonical DNA Constituents within Oligonucleotides

Studies on the base pairing of 7-deaza-2'-deoxyxanthosine with the four canonical DNA bases (adenine, guanine, cytosine, and thymine) have revealed its versatile pairing properties. Within 12-mer duplexes, 7-deaza-2'-deoxyxanthosine has demonstrated universal base-pairing properties, similar to its parent compound, 2'-deoxyxanthosine (B1596513). researchgate.net

Interestingly, pH-dependent melting temperature (Tm) measurements have shown that the stability of the base pair between 7-deaza-2'-deoxyxanthosine and thymine is independent of pH. researchgate.net This suggests that the 2-oxo group of the 7-deazaxanthine moiety is not involved in the formation of this particular base pair. researchgate.net

Table 2: Base Pairing Properties of 7-Deaza-2'-deoxyxanthosine (dzaX)
Pairing PartnerObservationReference
Canonical DNA Bases (A, G, C, T)Exhibits universal base-pairing properties. researchgate.net
Thymine (T)Base pair stability is pH-independent. researchgate.net
2,4-DiaminopyrimidineForms a non-standard base pair. glenresearch.com

Conformational Analysis of the Deoxyribose Sugar Moiety

The conformation of the deoxyribose sugar ring is a key determinant of nucleic acid structure, with the sugar typically adopting either a C2'-endo (S-type) or C3'-endo (N-type) pucker. The equilibrium between these two conformations can be influenced by substituents on the nucleobase.

Alterations to Major and Minor Groove Architecture in Nucleic Acids

The substitution of the nitrogen atom at the 7-position with a carbon atom in the purine ring of 2'-deoxyxanthosine to form 7-deaza-2'-deoxyxanthosine introduces significant modifications to the architecture of the DNA double helix, primarily within the major groove. The N7 atom of canonical purines is a hydrogen bond acceptor and protrudes into the major groove, where it serves as a crucial point of interaction for proteins, water molecules, and metal cations. nih.gov

The replacement of this nitrogen with a C-H group fundamentally alters the electronic and steric properties of the major groove. nih.gov This modification eliminates a key hydrogen-bonding acceptor site, which can disrupt the specific recognition patterns of DNA-binding proteins and enzymes that rely on interactions with the N7 position. nih.govnih.gov Furthermore, the removal of the N7 atom changes the local electrostatic potential. The five-membered ring of the 7-deazapurine scaffold is more electron-rich compared to the imidazole (B134444) ring of a standard purine, which can influence the hydration spine and cation organization within the major groove. nih.govnih.gov

Glycosidic Bond Stability in 7-Deazapurine Nucleosides

The N-glycosidic bond, which links the nucleobase to the deoxyribose sugar, is a critical determinant of the chemical stability of nucleosides. In purine deoxynucleosides, this bond is susceptible to hydrolysis, particularly under acidic conditions, leading to depurination and the formation of an abasic site in the DNA strand. ttu.eettu.ee The stability of this bond is significantly influenced by the chemical nature of the heterocyclic base.

The substitution at the 7-position of the purine ring has a profound effect on the stability of the N-glycosidic linkage. The canonical nucleoside, 2'-deoxyxanthosine, is known to be relatively unstable and readily undergoes hydrolysis, especially in slightly acidic conditions. researchgate.netnih.gov This instability is attributed to the protonation of the N7 atom, which facilitates the cleavage of the glycosidic bond.

In stark contrast, 7-deaza-2'-deoxyxanthosine exhibits exceptional stability of its C-N glycosylic bond. researchgate.net By replacing the N7 atom with a carbon, the mechanism that promotes acid-catalyzed hydrolysis is eliminated. The resulting C-glycosidic-like character of the bond is much less prone to cleavage. Studies comparing 7-deaza-2'-deoxyxanthosine to 2'-deoxyxanthosine have highlighted this dramatic increase in stability, noting that 7-deaza-2'-deoxyxanthosine is "extremely stable" under conditions where 2'-deoxyxanthosine is easily hydrolyzed. researchgate.net

This enhanced stability is a hallmark of 7-deazapurine nucleosides in general and is a valuable property in the development of therapeutic oligonucleotides and diagnostic probes, as it reduces the rate of spontaneous degradation of the modified DNA.

Table 1: Comparative Stability of Glycosidic Bonds in 2'-deoxyxanthosine (dX) vs. 7-Deaza-2'-deoxyxanthosine

This table illustrates the significant difference in the stability of the glycosidic bond between the natural nucleoside and its 7-deaza counterpart. Data for dX is derived from studies on its depurination kinetics. nih.govresearchgate.net

CompoundConditionHalf-life (t1/2)Relative Stability
2'-deoxyxanthosine (in double-stranded DNA)pH 7, 37°C~2.4 years nih.govUnstable
2'-deoxyxanthosine (as deoxynucleoside)pH 2, 37°C~3.7 minutes nih.govHighly Unstable
7-Deaza-2'-deoxyxanthosineSlightly acidic conditionsNot precisely quantified, but described as "extremely stable" researchgate.netExtremely Stable

Molecular and Biochemical Interactions of 7 Deaza 2 Deoxyxanthosine Analogues

Interactions with Nucleic Acid Polymerases

The ability of DNA polymerases to recognize and incorporate nucleotide analogues is fundamental to many molecular biology techniques and therapeutic strategies. The replacement of the N7 atom in the purine (B94841) ring with a C-H group in 7-deaza analogues affects the interactions within the major groove of the DNA, which can influence polymerase activity.

Research has shown that 7-deazapurine 2'-deoxynucleoside triphosphates can serve as substrates for DNA polymerases, albeit with varying degrees of efficiency compared to their canonical counterparts. Studies involving Taq DNA polymerase have demonstrated that while 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) can completely replace dGTP in PCR amplification, other analogues like 7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP) and 7-deaza-2'-deoxyinosine (B13846120) triphosphate (7-deaza-dITP) are incorporated less efficiently and require the presence of the corresponding natural deoxynucleoside triphosphates. nih.govnih.gov

Relative Incorporation Efficiency of 7-Deazapurine Analogues by Taq DNA Polymerase

7-Deazapurine Analogue TriphosphateIncorporation Efficiency Relative to Natural dNTPReference
7-deaza-dGTPCan fully replace dGTP nih.govnih.gov
7-deaza-dATPPartial replacement, less efficient than dATP nih.govnih.gov
7-deaza-dITPPartial replacement, less efficient than dITP nih.govnih.gov

However, the modification at the 7-position can also affect the fidelity of DNA synthesis. The absence of the N7 atom alters the hydrogen-bonding pattern in the major groove, which is a key recognition site for DNA polymerases. This can lead to an increased rate of misincorporation. While specific fidelity data for 7-deaza-2'-deoxyxanthosine (B1244124) is scarce, the general principle is that alterations in the structure of the nucleotide can influence the accuracy of the polymerase. ncl.ac.uk

Modulation of Reverse Transcriptase Activity

Reverse transcriptases (RTs) are crucial enzymes in the life cycle of retroviruses and are also important tools in molecular biology. The activity of these enzymes can be modulated by modified nucleotides. Oligonucleotides, including those with modifications, can inhibit reverse transcription. nih.govnih.gov This inhibition can occur through several mechanisms, including the oligonucleotide binding to the RNA template and inducing its cleavage by the RNase H activity of the reverse transcriptase, or by direct binding to the enzyme itself. nih.govnih.gov

While there is a lack of direct studies on the effect of 7-deaza-2'-deoxyxanthosine on reverse transcriptase activity, it is known that nucleoside reverse transcriptase inhibitors (NRTIs) are a major class of antiretroviral drugs. scienceopen.comdrugbank.com These analogues, once incorporated into the growing DNA chain, can cause chain termination. The structural modification in 7-deaza-2'-deoxyxanthosine could potentially influence its interaction with reverse transcriptases, either as a substrate for incorporation or as a component of an inhibitory oligonucleotide.

Recognition by Restriction Enzymes and Other DNA-Modifying Enzymes

The modification of the major groove of DNA by incorporating 7-deaza purine nucleosides can significantly affect the recognition and cleavage by restriction endonucleases. The absence of the N7 atom can act as a protective group against hydrolysis by many of these enzymes. nih.govnih.gov

A systematic study on DNA containing 7-deaza-dG revealed that out of 28 restriction enzymes tested, more than 20 were unable to cleave the modified DNA. nih.govnih.gov The inhibition of cleavage is attributed to the lack of the N7 atom as a potential contact point for the enzyme or a geometric distortion of the DNA duplex. nih.govnih.gov However, some restriction enzymes, such as Mae III, Rsa I, Hind III, Pvu II, and Taq I, were still able to hydrolyze the modified DNA. nih.govnih.gov

In contrast, studies on DNA containing hypoxanthine (B114508) (which lacks the exocyclic 2-amino group of guanine) showed that some restriction enzymes like BglII and EcoRI had higher cleavage efficiency on the modified DNA, suggesting that the absence of certain groups in the minor groove can, in some cases, enhance enzyme activity. sci-hub.se

Effect of 7-Deaza-dGTP Modification on Restriction Enzyme Cleavage

Restriction EnzymeCleavage of 7-deaza-dG Modified DNAReference
Alu IInhibited nih.gov
Bam HIInhibited nih.gov
Bgl IIInhibited nih.gov
Eco RINot Inhibited nih.gov
Hind IIINot Inhibited nih.govnih.gov
Pvu IINot Inhibited nih.govnih.gov
Rsa INot Inhibited nih.govnih.gov
Taq INot Inhibited nih.govnih.gov

Hydrogen Bonding Characteristics within Modified Nucleic Acid Structures

The replacement of the N7 atom of a purine with a carbon atom in 7-deaza analogues directly impacts the hydrogen bonding capabilities in the major groove of the DNA duplex. Standard nucleobases have an unshared pair of electrons that project into the major groove, which can act as hydrogen bond acceptors for interactions with proteins. biosyn.com The absence of this nitrogen atom in 7-deaza-2'-deoxyxanthosine eliminates a potential hydrogen bond acceptor site.

This modification can lead to altered hydration patterns around the DNA and can influence the local DNA structure. While specific NMR or crystallographic studies detailing the precise hydrogen bonding of 7-deaza-2'-deoxyxanthosine within a DNA duplex are not widely available, research on 7-deazaguanine-containing oligonucleotides has provided valuable insights. These studies have shown that the modification can affect the dynamic structure of the DNA at the site of incorporation and its flanking residues. nih.gov

Studies on Oligonucleotide Activity Modulation via Structural Changes

The incorporation of 7-deaza-2'-deoxyxanthosine into oligonucleotides has been explored as a strategy to modulate their biochemical and biophysical properties. One of the significant applications is in the design of triplex-forming oligonucleotides (TFOs). These TFOs can bind to the major groove of duplex DNA in a sequence-specific manner, offering a potential route for gene targeting.

It has been demonstrated that oligonucleotides containing 2'-deoxyguanosine (B1662781) and 7-deaza-2'-deoxyxanthosine can form stable anti-parallel triple helices with a polypurine target in duplex DNA. nih.gov In comparative studies, these modified TFOs showed high affinity for the target sequence under physiological conditions, whereas TFOs containing guanine (B1146940) and thymine (B56734) were unable to bind effectively. nih.gov The substitution with 7-deaza-2'-deoxyxanthosine is thought to inhibit the formation of G-quartet secondary structures that can compete with triplex formation. nih.gov

Furthermore, studies on the base pairing of oligonucleotides containing 7-deaza-2'-deoxyxanthosine have shown that it exhibits universal base-pairing properties similar to 2'-deoxyxanthosine (B1596513). researchgate.net However, an important distinction is the significantly increased stability of the N-glycosylic bond in the 7-deaza analogue, making it much more resistant to hydrolysis under acidic conditions compared to its natural counterpart. researchgate.netresearchgate.net This enhanced stability is a valuable attribute for the development of oligonucleotide-based therapeutics and diagnostics. researchgate.netresearchgate.netnih.gov

Comparison of Duplex Stability (Tm) of Oligonucleotides

Oligonucleotide CompositionTarget DuplexMelting Temperature (Tm)Reference
12-mer with 2'-deoxyxanthosineComplementary DNApH-dependent stability researchgate.net
12-mer with 7-deaza-2'-deoxyxanthosineComplementary DNApH-independent stability with dT researchgate.net

Role in RNA Deamination Studies and Xanthosine-Modified RNA Properties

The study of nucleobase deamination in RNA, a critical post-transcriptional modification, has been significantly advanced by the use of modified nucleosides such as 7-deaza-2'-deoxyxanthosine analogues. The deamination of guanosine (B1672433) results in the formation of xanthosine (B1684192) (X) in an RNA strand, a process that mirrors the more extensively studied adenosine-to-inosine (A-to-I) editing. researchgate.netnih.gov While the biological importance of guanosine deamination is still an area of active investigation, understanding the biophysical and biochemical consequences of xanthosine incorporation is crucial. researchgate.netnih.gov

Research into xanthosine-modified RNA has provided valuable insights into how this modification affects RNA structure, stability, and its interaction with enzymes. oup.com The chemical synthesis of RNA containing xanthosine is a key tool in these studies, allowing for the precise placement of the modification within a defined RNA sequence. nih.gov

Biophysical Properties of Xanthosine-Modified RNA

Comprehensive studies on the properties of RNA containing xanthosine have revealed significant effects on its biophysical characteristics. A key finding is that the presence of xanthosine reduces the thermodynamic stability of RNA duplexes. nih.gov The decrease in base pairing strength is comparable to that observed for a G•U wobble base pair, a common and important structural motif in RNA. researchgate.netnih.gov

The pairing of xanthosine with other nucleobases is flexible. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have shown that xanthosine can adopt distinct wobble geometries when paired with uridine, the nature of which can be influenced by the surrounding sequence. researchgate.netnih.gov When paired with cytidine, xanthosine can form either a wobble base pair, which may involve a protonated cytosine, or a Watson-Crick-like conformation. researchgate.netnih.gov This suggests that the energy barrier for switching between these different pairing modes is low, allowing for conformational flexibility. researchgate.net

The structural details of xanthosine-containing RNA have been elucidated at atomic resolution through X-ray crystallography. oup.com These studies provide precise information on ribose pucker, the network of hydrogen bonds, interactions with metal ions, and the hydration patterns around the xanthosine nucleoside. oup.com This detailed structural information is vital for correlating the physical structure with the observed base pairing properties. oup.com

Impact on Reverse Transcription

The flexible base-pairing nature of xanthosine has a direct impact on its recognition by enzymes, particularly reverse transcriptases which are commonly used in RNA sequencing and analysis. researchgate.netnih.gov Primer extension assays have demonstrated that when a reverse transcriptase encounters a xanthosine in the RNA template, it is read as either a guanosine (G) or an adenosine (B11128) (A). nih.gov The ratio of G to A readouts is dependent on the specific reverse transcriptase enzyme used in the experiment. researchgate.netnih.gov This ambiguous reading of xanthosine underscores the importance of understanding its properties for the accurate interpretation of sequencing data from RNA that may contain this modification.

The research into xanthosine-modified RNA is paving the way for a more complete understanding of the biological significance of guanosine deamination. nih.gov By providing fundamental data on the biophysical and biochemical properties of xanthosine-containing RNA, these studies are essential for future investigations into the roles this modification may play in cellular processes. researchgate.netnih.gov

Research Findings on Xanthosine-Modified RNA

PropertyObservationMethodologyReference
Thermodynamic StabilityReduced base pairing strength, similar to a G•U wobble pair.Thermodynamic analyses researchgate.netnih.gov
Base Pairing with UridineForms distinct wobble geometries depending on the sequence context.NMR spectroscopy, X-ray crystallography researchgate.netnih.gov
Base Pairing with CytidineCan form a wobble geometry (with protonated C) or a Watson-Crick-like pair.NMR spectroscopy, X-ray crystallography researchgate.netnih.gov
Reverse Transcription ReadoutRead as either G or A, with the ratio depending on the reverse transcriptase used.Primer extension assays, PCR-based sequencing nih.gov
Structural FeaturesDetailed information on ribose pucker, hydrogen bonding, metal ion interactions, and hydration patterns has been determined.X-ray crystallography oup.com

Applications of 7 Deaza 2 Deoxyxanthosine in Advanced Molecular Biology Research

Enhancements in DNA Sequencing Methodologies

The incorporation of 7-deaza-dGTP into sequencing reactions has proven instrumental in improving the quality and accuracy of data obtained from problematic DNA templates.

Mitigation of Compression Artifacts in GC-Rich Regions (e.g., using 7-deaza-dGTP)

In Sanger (dideoxy) sequencing, GC-rich sequences often lead to a phenomenon known as band compression on sequencing gels. nih.govnih.gov This occurs because the stable secondary structures formed by single-stranded DNA fragments cause them to migrate anomalously, resulting in bands running closer together than they should, making the sequence difficult or impossible to read accurately. nih.gov The use of 7-deaza-dGTP, which is a dGTP analog lacking nitrogen at the 7 position of the purine (B94841) ring, effectively mitigates this issue. tandfonline.com By preventing the formation of Hoogsteen bonds, it reduces the stability of secondary structures like G-quadruplexes. tandfonline.com This ensures that the DNA fragments migrate through the gel based primarily on their size, leading to a significant reduction in compression artifacts and allowing for the unambiguous determination of nucleotide sequences even in regions with up to 85% GC content. nih.gov Many sequencing kits and protocols now routinely include 7-deaza analogs to preemptively address these potential issues. nih.gov

Improved Resolution and Legibility in Dideoxy Sequencing

Table 1: Impact of 7-deaza-dGTP on DNA Sequencing Quality

Feature Standard Sequencing with dGTP Sequencing with 7-deaza-dGTP
Band Migration Prone to compression artifacts in GC-rich areas nih.gov Uniform migration, resolving band compressions nih.gov
Signal Strength Signal intensity often drops in GC-rich regions nih.gov Stronger, more uniform signal throughout the sequence nih.gov
Read Quality Ambiguous base calls due to compressions mpg.de Unambiguous determination of sequence nih.gov
Success Rate High failure rate for templates >70% GC genewiz.com Significantly improved success for GC-rich templates nih.gov

Optimization of Polymerase Chain Reaction (PCR)

PCR amplification of DNA templates with high GC content is notoriously difficult. The high melting temperature and propensity to form secondary structures hinder primer annealing and block polymerase extension. 7-deaza-dGTP is a key additive used to enhance the amplification of these challenging targets.

Increased Yield and Specificity of PCR Products

The formation of secondary structures in GC-rich templates not only inhibits amplification but also promotes the generation of non-specific products and primer-dimers. nih.govneb.com By destabilizing these structures, 7-deaza-dGTP facilitates correct primer annealing and efficient polymerase extension, leading to a significant increase in the yield of the desired amplicon. nih.govtandfonline.com Studies have demonstrated that for certain GC-rich promoters, such as the human p16INK4A promoter, a specific PCR product is clearly visible only when 7-deaza-dGTP is used, whereas standard reactions with dGTP yield unspecific byproducts. nih.gov Even when some amplification is achieved with standard dNTPs, the addition of 7-deaza-dGTP often improves the specificity and yield, resulting in a cleaner and more abundant target product. tandfonline.comnih.gov For optimal results, a mixture containing a 3:1 ratio of 7-deaza-dGTP to dGTP is often recommended. researchgate.net

Table 2: Effect of Additives on PCR Amplification of a GC-Rich (79%) DNA Region

PCR Additive(s) Amplification Result Specificity
None No specific product, non-specific band present Low
Betaine + DMSO No specific product Low
Betaine + 7-deaza-dGTP Specific product amplified, but non-specific band remains Medium
Betaine + DMSO + 7-deaza-dGTP High yield of clean, specific product High

Data synthesized from findings reported by Musso et al. (2006) nih.gov

Development of Nucleic Acid Probes and Research Tools

Beyond improving sequencing and PCR, 7-deazapurine analogs are valuable in the synthesis of modified nucleic acids for specialized research applications. The incorporation of 7-deaza-2'-deoxyguanosine (B613789) into DNA creates probes that can be used to study DNA-protein interactions. nih.gov Because the modification occurs in the major groove of the DNA, it can influence the binding of proteins and enzymes. For instance, DNA fully modified with 7-deaza-2'-deoxyguanosine is protected from cleavage by more than 20 different restriction endonucleases, providing a tool to investigate enzyme recognition sites. nih.gov

Furthermore, related analogs like 7-deaza-xanthine have been explored for their utility in forming DNA triplexes. researchgate.net DNA triplexes, formed when a third strand binds into the major groove of a DNA duplex, are central to the development of antigene therapies and advanced molecular probes. researchgate.netrsc.org The unique base-pairing properties of 7-deaza-2'-deoxyxanthosine (B1244124) have been studied to create stable and specific oligonucleotide constructs for these advanced applications. nih.govresearchgate.net These modified nucleosides serve as building blocks for creating novel DNA structures and functional probes for diagnostics and therapeutics.

Utilization of Fluorescent 7-Deazapurine Nucleoside Analogues

Fluorescence spectroscopy is an exceptionally sensitive method for detecting biomolecules and monitoring their interactions in real-time. mdpi.com While natural nucleosides are virtually non-fluorescent, synthetic fluorescent nucleoside analogues can be incorporated into DNA or RNA sequences to act as reporters. mdpi.comcancer.gov An ideal fluorescent analogue should be structurally as similar as possible to the native nucleoside to minimize perturbation of the nucleic acid structure, yet possess distinct photophysical properties, such as different excitation and emission maxima, from the native DNA. cancer.gov

The 7-deazapurine scaffold is particularly well-suited for the development of such probes. The carbon atom at the 7-position provides a site for chemical modification, allowing for the attachment of various functional groups, including fluorophores. nih.govsemanticscholar.org Research has focused on creating 7-deazapurine derivatives that are not only fluorescent but also substrates for DNA and RNA polymerases, enabling their site-specific incorporation into oligonucleotides using standard automated DNA synthesizers. cancer.govsemanticscholar.org These fluorescent probes are invaluable for studying changes in the local DNA environment, as their fluorescence properties (e.g., quantum yield, emission wavelength) often change in response to events like protein binding or conformational shifts. cancer.gov

For instance, studies have explored 7-alkynyl derivatives of 7-deazapurines, which can be used to develop fluorogenic DNA probes. researchgate.net These analogues serve as a foundation for creating a diverse palette of fluorescent tools tailored for specific applications in molecular biology research. chalmers.se

Analogue ClassKey Structural FeaturePrimary ApplicationReference
7-Alkynyl-7-deazapurinesAn alkyne group at the C7 positionServe as precursors for developing fluorogenic probes via click chemistry researchgate.net
General 7-DeazapurinesReplacement of N7 with a carbon atomProbing changes in local DNA structure and environment cancer.govchalmers.se
Pteridine AnaloguesPteridine-based structuresExpand the range of available fluorescence characteristics for DNA research cancer.gov

Probes for Studying DNA-Enzyme Interactions and Structural Dynamics

The replacement of the N7 nitrogen with a C-H group in 7-deazapurines directly modifies the major groove of the DNA helix, a critical interface for recognition and binding by many DNA-processing enzymes. researchgate.netresearchgate.net This subtle alteration makes 7-deazapurine analogues, including 7-deaza-2'-deoxyxanthosine, excellent probes for investigating the intricacies of DNA-protein interactions. researchgate.netoup.com By incorporating these analogues into specific DNA sequences, researchers can determine whether an enzyme relies on interactions with the N7 atom for its function.

One significant finding is that the incorporation of 7-deaza-2'-deoxyguanosine can shield DNA from cleavage by a wide range of restriction endonucleases. researchgate.net This protection indicates that these enzymes require contact with the N7 atom to carry out their phosphodiester bond hydrolysis. Conversely, a small number of enzymes are still able to cleave the modified DNA, suggesting their mechanism is independent of N7 recognition. researchgate.net

Table 1: Effect of 7-Deaza-2'-deoxyguanosine (c7Gd) Incorporation on Endonuclease Activity
Enzyme ResponseExample EnzymesInferred Recognition MechanismReference
Hydrolysis BlockedOver 20 endodeoxyribonucleases (specific examples not listed in source)Activity depends on interaction with the N7 atom in the major groove. researchgate.net
Hydrolysis PermittedMae III, Rsa I, Hind III, Pvu II, Taq IActivity is independent of the N7 atom. researchgate.net

Beyond direct enzyme interactions, 7-deazapurine analogues are also used to study the structural dynamics of DNA itself. A notable study analyzed a DNA dodecamer composed entirely of 7-deazapurine and halogenated pyrimidine (B1678525) analogues. nih.govnih.govacs.org This research revealed that the modified DNA exhibited "conformational morphing," or increased structural plasticity, compared to its natural counterpart. nih.govnih.gov The study concluded that altering the major groove's electrostatics and hydration, a direct result of the 7-deaza modification, can indirectly modulate the geometry of the minor groove, a key factor in DNA structure and protein recognition. nih.govacs.org

Research into Novel Nucleoside Analogues for Biochemical and Molecular Probes

The development of novel nucleoside analogues continues to be a vibrant area of research, aimed at creating more sophisticated probes for biochemical and molecular studies. The 7-deazapurine skeleton remains a privileged scaffold in this pursuit due to the synthetic accessibility of the C7 position, which allows for the introduction of diverse functionalities. nih.govsemanticscholar.org

Current research focuses on synthesizing analogues with unique properties for specific applications. For example, attaching alkyne groups to the 7-position creates "clickable" nucleosides. researchgate.netacs.org These can be incorporated into DNA and subsequently tagged with a wide array of reporter molecules (like fluorophores or biotin) using highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. acs.org This strategy provides a versatile platform for labeling and studying nucleic acids without interfering with the stability of the DNA duplex. acs.org

Another frontier is the development of probes for real-time imaging of biological processes in living cells. uochb.cz One innovative example, while not a 7-deazapurine, illustrates the direction of the field: a novel 2'-deoxycytidine (B1670253) triphosphate (dCTP) was modified with a thiazole (B1198619) orange fluorophore. uochb.cz This analogue can be incorporated into DNA by polymerases, and its fluorescence lifetime changes significantly upon incorporation. This property allows for the real-time monitoring of DNA synthesis using fluorescence lifetime imaging microscopy (FLIM), distinguishing newly synthesized DNA from the background of unincorporated nucleotides. uochb.cz Such advancements in probe design are pushing the boundaries of what can be observed at the molecular level inside living systems.

Table 2: Examples of Novel Nucleoside Analogue Research
Analogue TypeModification StrategyIntended ApplicationReference
Clickable 7-DeazapurinesIntroduction of terminal alkyne side chains at the C7 position.Post-synthetic labeling of DNA with various tags via click chemistry for bioconjugation. acs.org
Fluorophore-Modified dCTPCovalent attachment of a thiazole orange fluorophore to dCTP.Real-time imaging of nascent DNA synthesis in live cells using fluorescence lifetime imaging. uochb.cz
Fleximer 8-Aza-7-deazapurinesCreation of flexible nucleoside analogues based on the 8-aza-7-deazapurine scaffold.Screening for potential antibacterial agents. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues

Exploration of Expanded Structure-Activity Relationships for Novel Biological Functions

The 7-deazapurine core of 7-deaza-2'-deoxyxanthosine (B1244124) offers a versatile platform for chemical modification, opening up avenues for exploring expanded structure-activity relationships (SAR). Future research will likely focus on the systematic introduction of a diverse range of functional groups at various positions on the purine (B94841) ring and the deoxyribose sugar. By correlating these structural modifications with biological activity, scientists aim to discover novel functions.

Key areas of exploration include:

Modifications at the C7 position: The replacement of the N7 atom with a carbon atom in the 7-deazapurine scaffold allows for the introduction of various substituents that can modulate the electronic properties and steric profile of the nucleoside. acs.orgacs.org Studies on other 7-deazapurine nucleosides have shown that substitutions at this position can significantly impact biological activities, such as antiviral and cytostatic effects. nih.govnih.gov Future work on 7-deaza-2'-deoxyxanthosine will likely involve the synthesis and evaluation of derivatives with a range of substituents at C7 to probe their influence on interactions with enzymes and other biomolecules.

Sugar modifications: Alterations to the 2'-deoxyribose moiety, such as the introduction of fluoro or methyl groups, have been shown to confer desirable properties to nucleoside analogs, including increased metabolic stability and altered conformational preferences. nih.gov Investigating these modifications in the context of 7-deaza-2'-deoxyxanthosine could lead to the development of analogs with enhanced biological performance.

Base modifications: Introducing functional groups onto the xanthine (B1682287) base can influence base pairing properties and recognition by cellular machinery. A deeper understanding of these relationships will be crucial for designing molecules with specific biological targets. nih.gov

A systematic exploration of these structural modifications will generate valuable SAR data, guiding the rational design of 7-deaza-2'-deoxyxanthosine derivatives with tailored biological functions, potentially leading to new therapeutic agents or research tools.

Development of Advanced Bioconjugation Strategies for Research Applications

The ability to attach other molecules, such as fluorophores, affinity tags, or therapeutic payloads, to 7-deaza-2'-deoxyxanthosine is critical for its use in various research applications. Future efforts in this area will focus on the development of more efficient, selective, and versatile bioconjugation strategies.

Emerging research avenues include:

Click Chemistry: The introduction of "clickable" functional groups, such as alkynes or azides, onto the 7-deazapurine scaffold provides a powerful tool for bioconjugation. acs.org These groups can undergo highly specific and efficient click reactions, allowing for the attachment of a wide range of molecules under mild, biocompatible conditions. acs.org Recent studies have demonstrated the utility of clickable residues on 7-deazapurine nucleosides for attaching fluorescent probes like pyrene. acs.org

Orthogonal Chemistries: Developing multiple, mutually compatible conjugation chemistries will enable the site-specific labeling of oligonucleotides containing 7-deaza-2'-deoxyxanthosine with different molecules. This will be particularly useful for creating sophisticated molecular probes and diagnostic tools.

Enzymatic Ligation: Exploring the use of enzymes to ligate modified 7-deaza-2'-deoxyxanthosine units to nucleic acids or other biomolecules could offer a high degree of specificity and control over the conjugation process.

These advanced bioconjugation methods will facilitate the creation of novel molecular constructs for applications in areas such as fluorescence imaging, single-molecule studies, and targeted drug delivery. biosyn.com

Investigation of Broader Molecular Interactions within Cellular Mimicry Systems

7-Deaza-2'-deoxyxanthosine and its derivatives are valuable components in the construction of synthetic biological systems that mimic or expand upon the functions of natural nucleic acids. Future research will delve deeper into the molecular interactions of these modified nucleosides within cellular and cell-free environments.

Key areas of investigation include:

Expanded Genetic Alphabets: 7-Deaza-2'-deoxyxanthosine can be incorporated into synthetic genetic polymers, contributing to the development of an expanded genetic alphabet. acs.org This involves creating unnatural base pairs that can be replicated and transcribed alongside the natural A-T and G-C pairs. acs.org Understanding the pairing properties and enzymatic processing of 7-deaza-2'-deoxyxanthosine-containing base pairs is crucial for the successful implementation of these expanded genetic systems. biosyn.comresearchgate.net

Probing DNA-Protein Interactions: The absence of the N7 nitrogen in the major groove of DNA containing 7-deaza-2'-deoxyxanthosine can be used to probe the importance of this specific interaction site for DNA-binding proteins and enzymes. nih.gov By comparing the binding and activity of proteins with unmodified DNA versus DNA containing this analog, researchers can gain insights into the molecular recognition mechanisms.

Cellular Uptake and Metabolism: A critical aspect of utilizing 7-deaza-2'-deoxyxanthosine in cellular systems is understanding its transport across cell membranes and its subsequent metabolic fate. nih.govdovepress.com Future studies will aim to elucidate the specific transporters involved in its uptake and the enzymes that may process it within the cell. This knowledge is essential for designing effective in vivo applications.

By investigating these broader molecular interactions, scientists can better harness the potential of 7-deaza-2'-deoxyxanthosine to create novel synthetic biological circuits and to dissect complex biological processes.

Design of Next-Generation Molecular Tools based on 7-Deazapurine Scaffolds

The inherent properties of the 7-deazapurine scaffold, including its modifiability and altered electronic characteristics, make it an excellent foundation for the design of next-generation molecular tools. nih.gov Building upon the knowledge gained from 7-deaza-2'-deoxyxanthosine and related compounds, future research will focus on creating sophisticated tools for a variety of applications.

Examples of next-generation molecular tools include:

Fluorescent Probes: By attaching environmentally sensitive fluorophores to the 7-deazapurine ring, it is possible to create nucleoside analogs that report on their local environment, such as changes in DNA conformation or the binding of proteins. acs.org

Cross-linking Agents: Incorporating photoreactive groups into the 7-deaza-2'-deoxyxanthosine structure could enable the site-specific cross-linking of DNA to interacting proteins or other nucleic acid strands, providing a powerful method for mapping molecular interactions.

Aptamers and Catalytic Nucleic Acids: The unique properties of 7-deazapurine nucleosides can be leveraged to create aptamers (nucleic acid-based ligands) with high affinity and specificity for various targets, as well as to develop novel DNAzymes and ribozymes with enhanced catalytic activities.

The continued development of these molecular tools will provide the scientific community with a powerful arsenal (B13267) for investigating and manipulating biological systems with unprecedented precision.

Q & A

Basic: What experimental parameters are critical for assessing the stability of 7-dzaX in oligonucleotides under physiological conditions?

Answer:
The stability of 7-dzaX in DNA depends on pH, temperature, and ionic strength. At pH 7, 37°C, and 110 mM ionic strength, 7-dzaX in double-stranded DNA has a half-life of ~2.4 years, making it a stable lesion compared to its rapid degradation in acidic conditions (e.g., half-life of 3.7 minutes at pH 2). Researchers should use buffered solutions (pH 6–7) and physiological ionic strength (e.g., 110 mM NaCl) to mimic cellular conditions. Stability assays can employ HPLC or mass spectrometry to monitor depurination rates over time .

Basic: How does 7-dzaX influence Watson-Crick base pairing compared to natural deoxyxanthosine (dX)?

Answer:
7-dzaX lacks the N7 nitrogen, altering hydrogen-bonding capacity. While dX pairs weakly with thymine (via two hydrogen bonds), 7-dzaX forms a single hydrogen bond with thymine, reducing base-pair stability. This is quantified by UV melting experiments showing a ~5°C decrease in melting temperature (Tm) for duplexes containing 7-dzaX compared to dX. Researchers should use Tm analysis and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Advanced: How can 7-dzaX modifications improve triplex-forming oligonucleotide (TFO) stability in antiparallel triplex motifs?

Answer:
In antiparallel triplexes, G-rich TFOs often form intramolecular secondary structures (e.g., G-quadruplexes), reducing binding efficiency. Substituting guanine with 7-dzaX eliminates Hoogsteen hydrogen-bonding sites, preventing secondary structure formation. For example, TFOs with 7-dzaX show a 30% increase in triplex stability (measured by electrophoretic mobility shift assays) compared to unmodified TFOs. Researchers should incorporate 7-dzaX at guanine-rich regions and validate binding via surface plasmon resonance (SPR) or fluorescence anisotropy .

Advanced: How does tautomerization of 7-dzaX affect mismatch discrimination in enzymatic or hybridization assays?

Answer:
7-dzaX exhibits a keto-enol tautomeric equilibrium, favoring the keto form (~95% at pH 7). This reduces mismatches during DNA replication or hybridization. For instance, 7-dzaX:thymine pairs show a 10-fold lower mismatch rate compared to dX:thymine in polymerase fidelity assays. Researchers can exploit this property by using 7-dzaX in PCR primers to reduce nonspecific amplification. Quantify tautomer populations via NMR or Raman spectroscopy and validate mismatch rates using sequencing or mismatch cleavage assays .

Advanced: What methodologies are suitable for analyzing the mutagenic potential of 7-dzaX in cellular DNA repair studies?

Answer:
7-dzaX can induce mutagenesis by mimicking natural lesions (e.g., deaminated purines). To study this, integrate 7-dzaX into plasmid vectors (e.g., via phosphoramidite synthesis) and transfect into repair-deficient cell lines (e.g., E. coli MutS⁻). Mutation frequency is quantified by sequencing replications. For example, 7-dzaX causes a 2.5-fold increase in C→T transitions compared to unmodified controls in E. coli. Complement with in vitro primer extension assays using DNA polymerases (e.g., Taq or Pol β) to assess bypass efficiency .

Basic: What protection strategies are recommended for 7-dzaX during solid-phase oligonucleotide synthesis?

Answer:
The exocyclic amino group of 7-dzaX requires protection to prevent side reactions during synthesis. Use the dimethylformamidine (DMF) protecting group, which is stable under standard phosphoramidite coupling conditions (e.g., 5-ethylthio-1H-tetrazole activation). Deprotection is achieved with aqueous ammonia (55°C, 16 hours). Validate purity via reversed-phase HPLC and MALDI-TOF mass spectrometry .

Advanced: How does 7-dzaX incorporation affect the interaction of DNA with small-molecule ligands or proteins?

Answer:
7-dzaX disrupts interactions reliant on the N7 position, such as cisplatin crosslinking or transcription factor binding. For example, DNA containing 7-dzaX shows a 70% reduction in cisplatin adduct formation compared to unmodified DNA. To study this, use electrophoretic mobility shift assays (EMSAs) for protein-DNA interactions or inductively coupled plasma mass spectrometry (ICP-MS) for metal adduct quantification. Compare results with control sequences containing natural bases .

Table 1: Key Stability Parameters for 7-dzaX vs. dX

Parameter7-dzaX (Double-stranded DNA)dX (Double-stranded DNA)
Half-life (pH 7, 37°C)~20,900 hours~21,000 hours
Depurination rate (pH 2)2.6 × 10⁻⁵ s⁻¹3.1 × 10⁻⁵ s⁻¹
Melting Temp (Tm) Δ↓5°C vs. dX
Mutagenic C→T rate2.5-fold increase1.8-fold increase
Data compiled from .

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